molecular formula C17H23ClFN3O3 B2682853 N-(3-chloro-4-fluorophenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide CAS No. 953136-95-3

N-(3-chloro-4-fluorophenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2682853
CAS No.: 953136-95-3
M. Wt: 371.84
InChI Key: CIIHBHIGVYCHCY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, a methoxyethyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors.

    Substitution on the Phenyl Ring: The 3-chloro-4-fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the substituted phenyl ring using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the amide bond or the phenyl ring.

    Substitution: The phenyl ring can undergo further substitution reactions, potentially introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, such as in pain management or neurological disorders.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with receptors or enzymes, modulating their activity. The piperidine ring and substituted phenyl group could play crucial roles in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide: can be compared with other amides containing piperidine rings and substituted phenyl groups.

    N-(3-chloro-4-fluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide: is unique due to its specific substitution pattern and the presence of the methoxyethyl group.

Uniqueness

The uniqueness of N-(3-chloro-4-fluorophenyl)-N’-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide lies in its specific combination of functional groups, which could confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFN3O3/c1-25-9-8-22-6-4-12(5-7-22)11-20-16(23)17(24)21-13-2-3-15(19)14(18)10-13/h2-3,10,12H,4-9,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIHBHIGVYCHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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